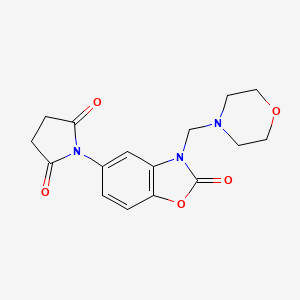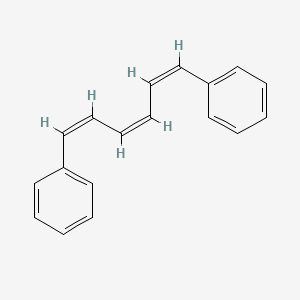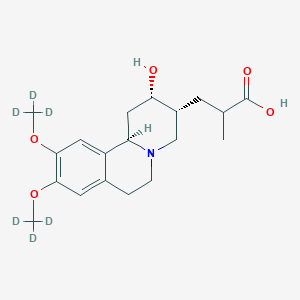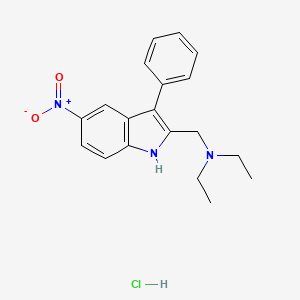
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and advanced techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the diethylamino position .
科学的研究の応用
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
5-Nitroindole: An indole derivative with a nitro group at the 5-position.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
Uniqueness
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride is unique due to the combination of functional groups attached to the indole core. The presence of the diethylamino group, nitro group, and phenyl group imparts distinct chemical and biological properties that differentiate it from other indole derivatives .
特性
CAS番号 |
89159-42-2 |
|---|---|
分子式 |
C19H22ClN3O2 |
分子量 |
359.8 g/mol |
IUPAC名 |
N-ethyl-N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c1-3-21(4-2)13-18-19(14-8-6-5-7-9-14)16-12-15(22(23)24)10-11-17(16)20-18;/h5-12,20H,3-4,13H2,1-2H3;1H |
InChIキー |
QXSWEASFEUZMDS-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


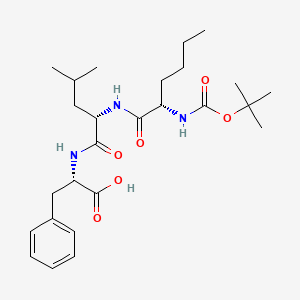
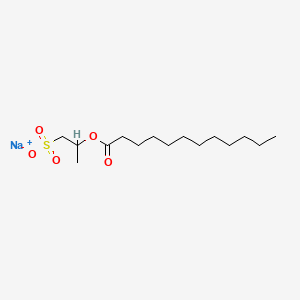

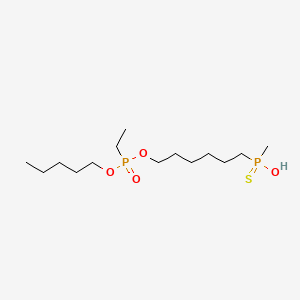

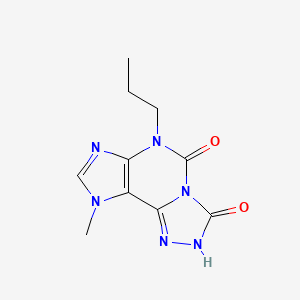

![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
